molecular formula C19H13F2N3OS B11260658 N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11260658
M. Wt: 369.4 g/mol
InChI Key: ZFFUJKZNZXNYNQ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and an imidazo[2,1-b][1,3]thiazole moiety, which contribute to its distinctive properties.

Properties

Molecular Formula

C19H13F2N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

InChI

InChI=1S/C19H13F2N3OS/c20-13-6-4-12(5-7-13)17-10-24-16(11-26-19(24)23-17)9-18(25)22-15-3-1-2-14(21)8-15/h1-8,10-11H,9H2,(H,22,25)

InChI Key

ZFFUJKZNZXNYNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl groups: This can be achieved through nucleophilic aromatic substitution reactions, where fluorine atoms are introduced to the phenyl rings.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-N-phenylamine: This compound shares the fluorophenyl group but lacks the imidazo[2,1-b][1,3]thiazole moiety.

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds have similar core structures but different substituents.

Uniqueness

N-(3-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is unique due to the combination of its fluorophenyl and imidazo[2,1-b][1,3]thiazole groups, which confer distinct chemical and biological properties not found in other similar compounds.

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